![molecular formula C21H20N2OS B5679439 2-(4-methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-4(1H)-quinazolinethione](/img/structure/B5679439.png)
2-(4-methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-4(1H)-quinazolinethione
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Overview
Description
Synthesis Analysis
The synthesis of quinazoline derivatives involves cyclization reactions and modifications to introduce various substituents on the quinazoline nucleus, enhancing their biological activities. Derivatives bearing a 4-[(diethoxyphosphoryl)-methyl]phenyl group at the 2-position, such as NO-1886 analogs, showed increased hypolipidemic activity when substituted at positions 6 and 7 with methoxy groups, highlighting the importance of specific substituents for activity enhancement (Kurogi et al., 1996).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives, including "2-(4-methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-4(1H)-quinazolinethione," is crucial for their biological activity. Studies employing spectroscopic methods like FTIR, NMR, and UV spectroscopy, along with computational tools such as density functional theory (DFT), provide insights into the compound's vibrational properties, charge distribution, and molecular dynamics, aiding in the understanding of their interaction with biological targets (Sarkar et al., 2021).
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions, including nucleophilic aromatic substitution and lithiation, followed by reactions with electrophiles to introduce or modify substituents on the quinazoline nucleus. These reactions are instrumental in synthesizing a wide array of quinazoline derivatives with potential biological activities (Smith et al., 2005).
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as solubility, crystalline structure, and conformation, are influenced by their molecular structure and substituents. Single-crystal X-ray diffraction studies reveal the crystalline structure and conformations, providing insights into the compound's physicochemical characteristics and how they might affect their biological activity and pharmacokinetics (Wang et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of quinazoline derivatives, are essential for their biological activities and drug-likeness. Understanding the chemical behavior of these compounds under physiological conditions helps in predicting their interaction with biological targets, metabolism, and potential for drug development. Studies focusing on the nucleophile-nucleofuge duality and reactivity towards various reagents contribute to the comprehensive understanding of quinazoline chemistry (Jeminejs et al., 2021).
properties
IUPAC Name |
2-(4-methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS/c1-24-17-13-11-15(12-14-17)20-22-21(25)18-9-5-6-10-19(18)23(20)16-7-3-2-4-8-16/h2-4,7-8,11-14H,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBUFUZZWKCXJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=S)C3=C(N2C4=CC=CC=C4)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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